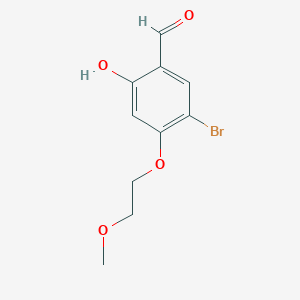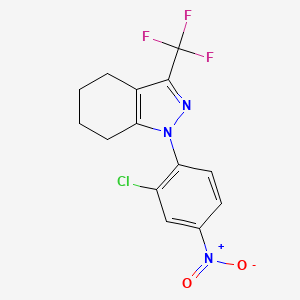
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chloro, nitro, and trifluoromethyl groups attached to an indazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Incorporation of the chloro group.
Formation of the Indazole Core: Cyclization reactions to form the indazole ring.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique combination of functional groups. Similar compounds include:
- 2-chloro-4-nitrophenyl isothiocyanate
- 2-chloro-4-nitrophenol
- Niclosamide-(2-chloro-4-nitrophenyl-13C6) hydrate
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Properties
Molecular Formula |
C14H11ClF3N3O2 |
|---|---|
Molecular Weight |
345.70 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-10-7-8(21(22)23)5-6-12(10)20-11-4-2-1-3-9(11)13(19-20)14(16,17)18/h5-7H,1-4H2 |
InChI Key |
KYYIRHKHQAAGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
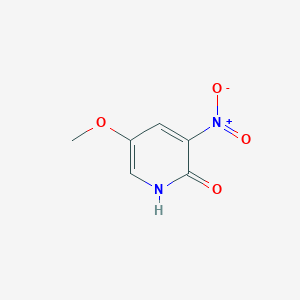
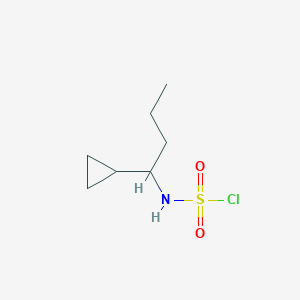
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
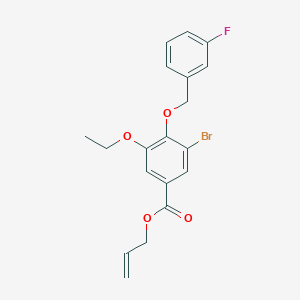
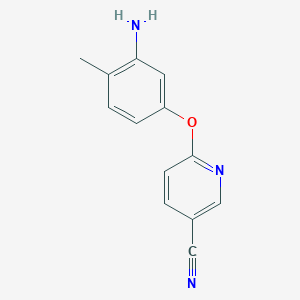
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
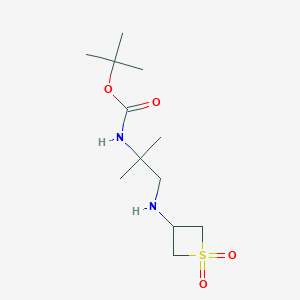
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
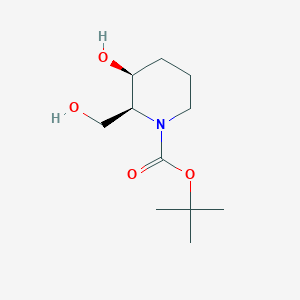

![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)
